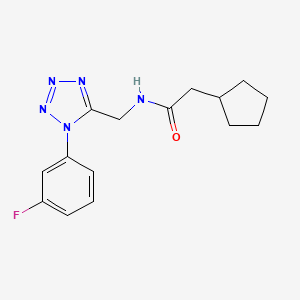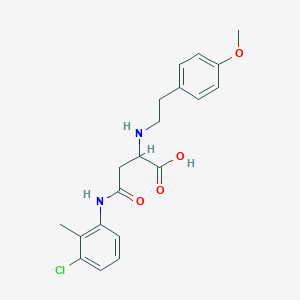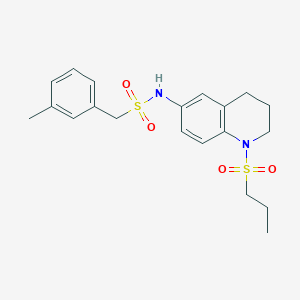
2-cyclopentyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-cyclopentyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide" is a novel organic compound Its complex structure combines a cyclopentane ring, a fluorophenyl group, and a tetrazole moiety, linked via an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis typically begins with the formation of the 1-(3-fluorophenyl)-1H-tetrazole precursor. This can be achieved through a cyclization reaction of 3-fluorobenzylamine with sodium azide under acidic conditions.
Intermediate Coupling: : Next, the 1-(3-fluorophenyl)-1H-tetrazole undergoes a coupling reaction with cyclopentylacetic acid chloride. This reaction is usually conducted in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Scale-Up: : In industrial settings, the preparation of such compounds might involve continuous flow reactions to enhance yield and efficiency. Utilizing automated reactors with precise temperature and pressure control ensures the consistent quality of the product.
Purification: : The final product is typically purified using crystallization or chromatographic techniques to remove any impurities or byproducts from the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation or reduction reactions, particularly at the cyclopentyl ring or the fluorophenyl group.
Substitution: : Possible substitution reactions can occur at the fluorophenyl group or the tetrazole moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used to oxidize parts of the molecule.
Reduction: : Hydrogenation reactions using palladium on carbon as a catalyst might reduce certain double bonds or functional groups.
Substitution: : Halogenation agents like N-bromosuccinimide (NBS) or diazonium salts for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Introduction of hydroxyl groups or carbonyl groups at various positions.
Reduction: : Removal of unsaturations or reduction of nitro groups to amines.
Substitution: : New derivatives with different functional groups enhancing or altering the compound's properties.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : The compound can be used as an intermediate in the synthesis of more complex molecules, aiding the development of novel materials or pharmaceuticals.
Biology
Molecular Probes: : It may serve as a molecular probe in studying specific biological pathways due to its unique chemical structure.
Medicine
Pharmaceutical Research: : Its structure suggests potential as a lead compound in drug discovery, particularly in targeting diseases where the tetrazole moiety plays a crucial role.
Industry
Material Science: : The compound could be used in creating new materials with specific desired properties, leveraging its diverse functional groups.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with biological targets, such as enzymes or receptors, through its various functional groups. The fluorophenyl group, for instance, might enhance its binding affinity or selectivity towards certain targets.
The tetrazole moiety often mimics carboxyl groups in biological systems, which could play a role in its mechanism of action, influencing the pathways it affects.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other compounds with similar structures, this compound's uniqueness lies in its combination of a cyclopentyl ring and a tetrazole moiety, providing a distinct set of chemical properties and potential biological activities.
List of Similar Compounds
Cyclopentylamines
Fluorophenyl derivatives
Tetrazole-containing compounds
Amide-linked organic molecules
Properties
IUPAC Name |
2-cyclopentyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-12-6-3-7-13(9-12)21-14(18-19-20-21)10-17-15(22)8-11-4-1-2-5-11/h3,6-7,9,11H,1-2,4-5,8,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWPGXGJYLHNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)
![1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2960772.png)
![3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2960775.png)
![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2960778.png)
![2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2960781.png)
![4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2960783.png)
![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)
![2-{[5-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2960785.png)

![1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one](/img/structure/B2960788.png)
![N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2960789.png)
![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2960790.png)

